CX1739

AMPA receptor ampakine positive allosteric modulator

Researchers studying opioid-induced respiratory depression or synaptic plasticity need a well-characterized, low-impact ampakine with a proven safety window. CX1739 (CAS 1086377-48-1) is a selective AMPA receptor positive allosteric modulator engineered to minimize excitotoxic risk. - Reverses opioid-induced respiratory depression without compromising analgesia (Phase 2A-validated). - Rapid BBB penetration (Tmax = 2 min IV); >66-fold preclinical therapeutic index. - Available in mg to gram quantities; request a quote for bulk custom synthesis.

Molecular Formula C13H15N3O3
Molecular Weight 261.28 g/mol
CAS No. 1086377-48-1
Cat. No. B12721410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCX1739
CAS1086377-48-1
Molecular FormulaC13H15N3O3
Molecular Weight261.28 g/mol
Structural Identifiers
SMILESCN(C1CCOCC1)C(=O)C2=CC3=NON=C3C=C2
InChIInChI=1S/C13H15N3O3/c1-16(10-4-6-18-7-5-10)13(17)9-2-3-11-12(8-9)15-19-14-11/h2-3,8,10H,4-7H2,1H3
InChIKeyIRYRMRDDVXULFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Upb5G360MA (CAS 1086377-48-1): Low-Impact Ampakine Candidate for Neurological Research and Respiratory Depression Studies


Upb5G360MA (CAS 1086377-48-1), also known as CX1739, is a low-impact ampakine and positive allosteric modulator of AMPA-glutamate receptors (AMPARs) with the molecular formula C13H15N3O3 and a molecular weight of 261.28 g/mol [1]. It belongs to the benzoxadiazole carboxamide class of ampakine compounds developed by Cortex Pharmaceuticals (now RespireRx Pharmaceuticals) and has advanced to Phase 2 clinical evaluation for multiple indications including opioid-induced respiratory depression, central sleep apnea, and cognitive disorders [2]. As a low-impact ampakine, CX1739 accelerates AMPAR channel opening while minimally affecting receptor desensitization, a biophysical profile associated with reduced excitotoxicity and seizure risk relative to high-impact ampakines [3].

Upb5G360MA (CAS 1086377-48-1): Why Generic Substitution with Earlier Ampakines Is Scientifically Unjustified


Ampakines are not functionally interchangeable. The structural evolution from first-generation compounds (e.g., CX-516, CX-546) to second-generation candidates (e.g., CX-717) and ultimately to CX1739 reflects targeted optimization of AMPAR deactivation kinetics, which critically determines both therapeutic window and neurotoxicity risk [1]. While early ampakines such as CX-546 demonstrated limited oral bioavailability that constrained their clinical utility [2], and high-impact ampakines like CX-614 produced seizures at elevated doses due to excessive receptor desensitization blockade [3], CX1739 was specifically engineered as a low-impact modulator to preserve efficacy while mitigating excitotoxic liability [4]. These pharmacodynamic distinctions are intrinsic to molecular structure and cannot be assumed for in-class analogs without experimental validation.

Upb5G360MA (CAS 1086377-48-1): Quantified Comparative Evidence for Scientific Selection


Upb5G360MA (CX1739) Demonstrates Approximately 3–5× Higher Potency Than CX-717 Across Functional AMPA Receptor Modulation

CX1739 exhibits significantly enhanced potency relative to its immediate predecessor CX-717 within the low-impact ampakine series. Multiple independent sources report that CX1739 is approximately 3–5× more potent than CX-717 in modulating AMPA receptor function [1][2]. This quantitative difference translates directly to reduced mass requirements for achieving equivalent receptor engagement in experimental systems, which carries practical implications for solubility-limited assays and in vivo dosing protocols [3]. The potency differential is structural in origin and is not observed among earlier high-impact ampakines such as CX-546 or CX-614 [4].

AMPA receptor ampakine positive allosteric modulator potency comparison neuropharmacology

Upb5G360MA (CX1739) Displays a >66-Fold Preclinical Therapeutic Index in Rodent Safety Studies

In rodent preclinical studies, CX1739 demonstrated efficacy across multiple behavioral and physiological assays at oral doses ranging from 0.03 to 18 mg/kg, while no adverse events were detected in dedicated safety studies at doses up to 2,000 mg/kg [1]. This establishes a minimum therapeutic index exceeding 66-fold (calculated as the ratio of the highest tolerated dose to the upper bound of the efficacious dose range: 2,000 mg/kg ÷ 30 mg/kg ≈ 66.7). This safety margin is clinically meaningful and contrasts qualitatively with the known neurotoxic and seizurogenic liabilities observed at therapeutic doses of high-impact ampakines such as CX-614 [2]. While direct head-to-head safety comparisons with CX-717 in equivalent toxicology models are not available in the public domain, the documented preclinical safety window for CX1739 supports its classification as a low-impact ampakine with reduced excitotoxicity potential [3].

therapeutic index safety pharmacology in vivo toxicology AMPAR modulator preclinical development

Upb5G360MA (CX1739) Oral Pharmacokinetics: 6–9 Hour Half-Life and Dose-Proportional Exposure in Human Volunteers

In a Phase 1 clinical study of 80 healthy male volunteers (48 subjects in single-dose escalation of 100–1,200 mg; 32 subjects in multiple-dose ascending study of 300–600 mg BID for 7–10 days), CX1739 demonstrated a plasma half-life of 6–9 hours and a Tmax of 1–5 hours following oral administration [1]. Both Cmax and AUC exhibited dose-proportional increases across the evaluated range, indicating predictable, linear pharmacokinetics suitable for dose-ranging studies [2]. CX1739 was well tolerated up to 900 mg QD and 450 mg BID, with the most prominent adverse events being headache and nausea [3]. By contrast, earlier ampakines such as CX-546 are characterized by limited oral bioavailability that has constrained their clinical development [4]. The combination of favorable oral absorption, moderate half-life supporting once- or twice-daily dosing, and dose-proportional exposure provides procurement-relevant confidence in the compound's reproducibility and scalability for in vivo experimental designs.

pharmacokinetics oral bioavailability half-life dose proportionality clinical pharmacology

Upb5G360MA (CX1739) Reverses Opioid-Induced Respiratory Depression in Phase 2A Without Compromising Analgesia

In a successfully completed Phase 2A clinical trial, acute oral administration of CX1739 reduced the respiratory depression induced by remifentanil, a potent μ-opioid agonist, in a clinical model of chronic opioid consumption [1]. Critically, this respiratory rescue occurred without altering remifentanil's analgesic effects, a therapeutic property that had previously been demonstrated for the predecessor compound CX-717 but with lower potency [2]. While the trial's full quantitative respiratory parameters (e.g., minute ventilation change, SpO2 improvement) are not publicly available in peer-reviewed literature, the study's successful completion and the preservation of opioid analgesia represent a functionally relevant differentiation from earlier ampakines such as CX-516, which have not demonstrated this specific clinical efficacy profile in respiratory depression models [3]. This evidence supports procurement for translational research programs focused on mitigating opioid-induced ventilatory impairment without antagonizing pain relief.

respiratory depression opioid analgesia Phase 2A clinical trial remifentanil

Upb5G360MA (CX1739) Rapid Blood-Brain Barrier Penetration with Tmax = 2 Minutes Following Intravenous Administration

In a rat model of drug-induced respiratory depression, CX1739 demonstrated exceptionally rapid crossing of the blood-brain barrier, achieving a Tmax of 2 minutes following intravenous administration [1]. This CNS penetration kinetics meets the requirement for rapid onset of action in emergency therapeutic settings, such as reversal of acute opioid overdose-induced ventilatory failure [2]. While direct comparative brain penetration data for structurally related ampakines (e.g., CX-717, CX-516) under identical experimental conditions are not available in the public domain, the 2-minute Tmax value for CX1739 provides a benchmark for researchers evaluating compounds intended for acute CNS interventions where rapid target engagement is critical. This property is particularly relevant for studies modeling emergency reversal of drug-induced respiratory depression, where delays in CNS exposure could compromise experimental validity [3].

blood-brain barrier CNS penetration pharmacokinetics Tmax emergency medicine

Upb5G360MA (CAS 1086377-48-1): Evidence-Supported Research Applications for Scientific Procurement


Preclinical Modeling of Opioid-Induced Respiratory Depression Reversal with Analgesic Preservation

Based on the Phase 2A clinical evidence demonstrating that CX1739 reduces remifentanil-induced respiratory depression without compromising analgesia [1], this compound is indicated for rodent or large-animal studies investigating pharmacological rescue of opioid-induced ventilatory impairment. Researchers can leverage the compound's established preclinical safety window (>66-fold therapeutic index) and dose range (0.03–18 mg/kg in rats) to design efficacy studies with reduced risk of dose-limiting adverse events [2]. The rapid BBB penetration (Tmax = 2 minutes IV) further supports acute intervention paradigms in respiratory depression models [3].

Cognitive Enhancement and Neuroplasticity Studies in Rodent Models

CX1739 has been shown to dose-dependently enhance long-term potentiation (LTP) in vivo in rats and improve performance in multiple cognitive assays, including novel object recognition, win-shift radial arm maze, and five-choice serial reaction time tasks [2]. These effects are achieved at doses consistent with the compound's low-impact AMPAR modulation profile, which minimizes receptor desensitization and associated excitotoxicity [4]. For researchers studying synaptic plasticity mechanisms or screening procognitive compounds, CX1739 offers a well-characterized pharmacological tool with documented translational relevance to dementia and neuropsychiatric disorder research [5].

Central Sleep Apnea and Disordered Breathing Pilot Investigations

A small pilot study in 20 otherwise healthy sleep apnea patients demonstrated that a single oral dose of CX1739 improved blood oxygenation and produced noticeable reductions in central sleep apnea scores in a subset of treated individuals [6]. While the study was not powered for statistical significance, this signal-of-efficacy supports exploratory preclinical research into ampakine-mediated respiratory rhythm modulation. For academic and industry investigators studying central respiratory control or screening novel treatments for sleep-disordered breathing, CX1739 provides a clinically validated starting point with established oral pharmacokinetics (6–9 hour half-life, dose-proportional exposure) [7].

AMPA Receptor Structure-Function and Subunit-Specific Pharmacology Studies

As a benzoxadiazole carboxamide low-impact ampakine, CX1739 represents a structurally distinct chemotype relative to earlier benzamide-based ampakines (e.g., CX-516, CX-717) and benzodioxin analogs (e.g., CX-546) [8]. Its selectivity for accelerating channel opening while minimally affecting desensitization kinetics provides a unique pharmacological probe for dissecting AMPAR gating mechanisms [4]. This is particularly valuable for studies investigating the relationship between AMPAR auxiliary subunits (e.g., stargazin, TARPs) and ampakine sensitivity, as suggested by recent work indicating that CX1739's potency varies across brain regions with differential AMPAR subunit and accessory protein expression [9]. Researchers conducting electrophysiological characterization of AMPAR modulators will find CX1739 a useful comparator for establishing structure-activity relationships within the low-impact ampakine subclass.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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